Cas no 1440535-43-2 (4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one)

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one structure
1440535-43-2 structure
商品名:4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS番号:1440535-43-2
MF:C10H9N5O
メガワット:215.211360692978
MDL:MFCD23381088
CID:4599913

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 化学的及び物理的性質

名前と識別子

    • 4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
    • 4-(1-Methyl-1H-indazol-3-yl)-4H-1,2,4-triazol-3-ol
    • MDL: MFCD23381088
    • インチ: 1S/C10H9N5O/c1-14-8-5-3-2-4-7(8)9(13-14)15-6-11-12-10(15)16/h2-6H,1H3,(H,12,16)
    • InChIKey: PIMZKEPSQHBGRR-UHFFFAOYSA-N
    • ほほえんだ: N1=CN(C2C3=C(N(C)N=2)C=CC=C3)C(=O)N1

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00901323-1g
4-(1-Methyl-1H-indazol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
1440535-43-2 95%
1g
¥2394.0 2024-04-18
Apollo Scientific
OR110107-250mg
4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
1440535-43-2
250mg
£80.00 2025-02-19
Apollo Scientific
OR110107-1g
4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
1440535-43-2
1g
£240.00 2025-02-19
abcr
AB418423-1g
4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one; .
1440535-43-2
1g
€466.30 2025-02-18
abcr
AB418423-1 g
4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
1440535-43-2
1 g
€312.50 2023-07-19
Ambeed
A943349-1g
4-(1-Methyl-1H-indazol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
1440535-43-2 95%
1g
$348.0 2024-04-23
abcr
AB418423-250mg
4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one; .
1440535-43-2
250mg
€182.10 2025-02-18

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one 関連文献

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-oneに関する追加情報

Comprehensive Overview of 4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 1440535-43-2)

4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 1440535-43-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of indazole-triazolone hybrids, which are increasingly being explored for their diverse biological activities. Researchers are particularly interested in its role as a scaffold for drug development, especially in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

The molecular structure of 4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one combines an indazole moiety with a triazolone ring, creating a versatile framework for medicinal chemistry. This combination is often associated with enhanced binding affinity and selectivity, making it a promising candidate for the design of novel inhibitors. Recent studies have highlighted its potential in modulating key pathways, such as those related to kinase inhibition and GPCR interactions, which are hot topics in current drug discovery efforts.

In the context of AI-driven drug discovery, 4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been a subject of computational modeling and virtual screening. The compound's pharmacokinetic properties, including solubility and metabolic stability, are frequently analyzed using machine learning algorithms. This aligns with the growing trend of integrating cheminformatics and bioinformatics tools to accelerate the identification of lead compounds. Such approaches are particularly relevant given the rising demand for precision medicine and personalized therapeutics.

Another area of interest is the compound's potential application in neurodegenerative disease research. The indazole-triazolone core has shown promise in targeting proteins implicated in conditions like Alzheimer's and Parkinson's diseases. This has led to increased searches for small molecule modulators and neuroprotective agents in academic and industrial settings. The compound's ability to cross the blood-brain barrier is a key factor driving its exploration in this field.

From a synthetic chemistry perspective, 4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one presents interesting challenges and opportunities. Its synthesis often involves multicomponent reactions and catalytic transformations, which are widely discussed in modern organic chemistry literature. Researchers are also investigating greener synthetic routes, reflecting the broader shift toward sustainable chemistry practices. This aligns with the increasing focus on environmentally friendly methodologies in chemical manufacturing.

The compound's structure-activity relationship (SAR) has been a focal point for optimization studies. By modifying substituents on the indazole or triazolone rings, scientists aim to enhance potency and reduce off-target effects. Such efforts are critical in addressing the drug resistance challenges that dominate contemporary pharmaceutical research. Additionally, the compound's potential as a fluorescence probe or imaging agent is being explored, leveraging its inherent photophysical properties.

In summary, 4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 1440535-43-2) represents a multifaceted compound with broad applicability in drug discovery and biochemical research. Its relevance to cutting-edge topics like AI-assisted molecular design, neurodegeneration, and green synthesis ensures its continued prominence in scientific discourse. As research progresses, this compound is likely to remain a valuable tool for advancing our understanding of complex biological systems and developing next-generation therapeutics.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1440535-43-2)4-(1-Methyl-1H-indazol-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
A1132989
清らかである:99%
はかる:1g
価格 ($):313.0